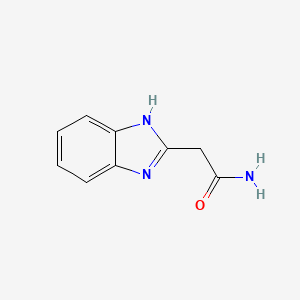

1H-Benzimidazole-2-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRDCKXOEFPOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209623 | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60792-56-5 | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60792-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzimidazole-2-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Benzimidazole-2-acetamide: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-2-acetamide is a heterocyclic organic compound featuring a benzimidazole core linked to an acetamide group at the 2-position. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, renowned for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential pharmacological applications of this compound. While specific experimental data for this parent compound is limited in publicly available literature, this guide extrapolates information from closely related derivatives and the broader class of benzimidazole-containing molecules to provide a foundational understanding for researchers. All quantitative data is summarized in structured tables, and detailed experimental protocols for synthesis and analysis are proposed based on established methodologies. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its potential mechanisms and applications.

Chemical Structure and Identification

This compound consists of a fused benzene and imidazole ring system, forming the benzimidazole core. An acetamide group is attached to the second carbon of the imidazole ring.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(1H-Benzimidazol-2-yl)acetamide |

| CAS Number | 60792-56-5[1] |

| Molecular Formula | C₉H₉N₃O[1] |

| Molecular Weight | 175.19 g/mol [1] |

| SMILES | C1=CC=C2C(=C1)NC(=N2)CC(=O)N |

| InChI | InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in polar organic solvents. The parent benzimidazole is soluble in hot water and alcohol. | General chemical principles |

| LogP | -0.0345[1] | SIELC Technologies[1] |

| pKa | The NH group in the imidazole ring is weakly acidic, and the nitrogen atoms can be protonated. The pKa of the parent benzimidazole is 5.6 for the conjugate acid. | General benzimidazole properties |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and plausible synthetic route can be adapted from established methods for the synthesis of 2-substituted benzimidazoles. The most common approach involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

Proposed Synthetic Pathway

A potential synthesis route for this compound involves the reaction of o-phenylenediamine with malonamide or a related derivative under acidic conditions.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Materials:

-

o-Phenylenediamine

-

Malonamide

-

4M Hydrochloric Acid (HCl)

-

Ethanol

-

Activated Charcoal

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and malonamide (1.1 equivalents) in ethanol.

-

Acidification: Slowly add 4M HCl to the mixture with stirring until the solution is acidic.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring (in the range of δ 7.0-8.0 ppm), a singlet for the methylene (-CH₂-) protons adjacent to the benzimidazole ring, and signals for the amide (-NH₂) protons. The NH proton of the imidazole ring may appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the acetamide group (typically δ 160-180 ppm), and the methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (imidazole and amide), C=O stretching (amide I band), N-H bending (amide II band), and C=C and C=N stretching of the aromatic and imidazole rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns would likely involve the loss of the acetamide side chain. |

Biological Activities and Potential Signaling Pathways

The benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. Derivatives have demonstrated significant antimicrobial, anticancer, anti-inflammatory, and anthelmintic activities. The biological profile of this compound itself has not been extensively reported, but it is plausible that it shares some of the activities of its chemical relatives.

Potential Mechanisms of Action

Based on the known mechanisms of other benzimidazole derivatives, this compound could potentially exert its biological effects through various pathways:

-

Antimicrobial Activity: Benzimidazole derivatives are known to inhibit microbial growth by targeting essential enzymes or interfering with cellular processes.

-

Anticancer Activity: Many benzimidazole compounds exhibit anticancer properties by inhibiting tubulin polymerization, inducing apoptosis, or targeting specific kinases involved in cancer cell proliferation.

-

Anti-inflammatory Activity: The anti-inflammatory effects of some benzimidazoles are attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

Caption: Potential biological targets and activities.

Experimental Workflows for Biological Evaluation

To elucidate the specific biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.

General Workflow for Biological Screening

Caption: Workflow for biological evaluation.

Experimental Protocol: In Vitro Antimicrobial Assay (MIC Determination)

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth, as observed by the absence of turbidity. This can be confirmed by measuring the optical density at 600 nm.

Conclusion

This compound is a molecule of significant interest due to its core benzimidazole structure, a well-established pharmacophore. While specific experimental data for this compound is sparse, this guide provides a comprehensive framework based on the known properties and reactivities of related benzimidazole derivatives. The proposed synthetic routes and experimental protocols for characterization and biological evaluation offer a solid starting point for researchers aiming to explore the therapeutic potential of this compound. Further investigation is warranted to fully elucidate its physicochemical properties, biological activities, and mechanisms of action, which could lead to the development of novel therapeutic agents.

References

A Technical Guide to the Synthesis of Novel 1H-Benzimidazole-2-acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of contemporary synthetic strategies for novel 1H-Benzimidazole-2-acetamide derivatives. The benzimidazole nucleus is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives featuring an acetamide linkage at the 2-position are of significant interest due to their diverse biological activities, including antimicrobial, anthelmintic, anti-inflammatory, and neuroprotective properties.[1][3][4][5] This guide details common synthetic pathways, provides specific experimental protocols, and presents key analytical data in a structured format for ease of comparison.

Core Synthetic Strategies

The synthesis of this compound derivatives typically follows multi-step reaction pathways. Two prevalent strategies have emerged, primarily differing in their starting materials and the sequence of ring formation and side-chain elaboration.

Strategy A: Synthesis from 2-Aminobenzimidazole

This approach utilizes commercially available or readily synthesized 2-aminobenzimidazole as the starting material. The synthesis generally proceeds through three key steps: protection of the benzimidazole nitrogen, formation of a chloroacetamide intermediate, and subsequent nucleophilic substitution to introduce desired functional groups.

Caption: General three-step synthesis workflow starting from 2-aminobenzimidazole.

Strategy B: Synthesis from o-Phenylenediamine

An alternative and widely used strategy begins with the condensation of an o-phenylenediamine with a suitable dicarboxylic acid derivative or aldehyde to first construct the benzimidazole ring. The substituent at the 2-position is then chemically modified in subsequent steps to build the acetamide side chain.

Caption: General synthesis workflow starting from o-phenylenediamine.

Detailed Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the literature, providing a practical guide for laboratory synthesis.

Protocol 1: Synthesis of 2-Chloro-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (Intermediate)

This protocol follows the initial steps of Strategy A, leading to a key reactive intermediate.[3][6]

-

Step 1: N-Protection of 2-Aminobenzimidazole.

-

Step 2: Acetamide Preparation.

-

The protected 2-aminobenzimidazole is dissolved in anhydrous dichloromethane (CH₂Cl₂) (e.g., 30 mL) and cooled to 0 °C in an ice bath.[3][6]

-

Chloroacetyl chloride is added to the solution. The reaction mixture is stirred continuously for 15 minutes at 0 °C.[3][6]

-

The reaction is then allowed to warm to ambient temperature and stirred for an additional hour.[3][6]

-

The formation of the product, crude 2-chloro-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide, is typically observed as needle-like crystals.[3][6]

-

The crude product is purified by recrystallization from ethanol.[3][6]

-

Protocol 2: Synthesis of Final Benzimidazole Acetamide Derivatives via Nucleophilic Substitution

This protocol details the final step where various amines are introduced to create a library of derivatives.[3][6]

-

Reaction Setup.

-

Equimolar ratios of the chloroacetamide intermediate (from Protocol 1), a selected substituted amine (e.g., 4-methoxyaniline), triethylamine, and potassium iodide are combined in dimethylformamide (DMF) (e.g., 30 mL).[6]

-

The reaction mixture is stirred at room temperature for approximately 5 hours.[6]

-

-

Monitoring and Work-up.

-

The completion of the reaction is monitored using Thin-Layer Chromatography (TLC).[6]

-

Once complete, the mixture is extracted with ethyl acetate.[6]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield the crude final product.[6]

-

-

Purification.

-

The final compound is purified using silica gel column chromatography to ensure high purity.[6]

-

Protocol 3: Synthesis of 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]-acetamide Derivatives (Strategy B)

This protocol outlines a three-step synthesis starting from o-phenylenediamine.[4][7]

-

Step 1: Formation of 2-(3-nitrophenyl)-1H-benzimidazole.

-

Step 2: N-Alkylation with Ethyl Chloroacetate.

-

Step 3: Amide Formation.

Data Presentation: Physicochemical and Spectroscopic Characterization

Quantitative data from the synthesis of various this compound derivatives are summarized below. This allows for a comparative analysis of reaction efficiencies and product characteristics.

Table 1: Physicochemical Data of Synthesized Derivatives

| Compound ID | R Group (Substituent) | Yield (%) | Melting Point (°C) | Reference |

| Intermediate | 2-chloro-N-[1-(tosyl)-1H-benzimidazol-2-yl]acetamide | 82% | 99-102 | [3][6] |

| 8a | 2-phenyl-6-(4-ethylpiperazin-1-yl)-5-fluoro | 43% | 162-164 (decomposed) | [8] |

| 8b | 2-(p-tolyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro | 47% | 163-165 (decomposed) | [8] |

| 8f | 2-(4-bromophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro | 40% | 175 (decomposed) | [8] |

| 8h | 2-(3-methoxyphenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro | 37% | >250 | [8] |

Table 2: Representative ¹H NMR and Mass Spectrometry Data

Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compounds.[9]

| Compound ID | Key ¹H NMR Signals (δ, ppm) | Mass Spec (m/z) | Reference |

| 8a | 13.24 (s, 1H, NH), 8.29-8.08 (m, 2H, Ar-H), 7.63-7.25 (m, 5H, Ar-H), 1.24 (t, 3H, CH₃) | [M]⁺: 324.3 (calc. 324.17) | [8] |

| 8b | 13.24 (s, 1H, NH), 8.08 (d, 2H, Ar-H), 7.36 (m, 4H, Ar-H), 2.34 (s, 3H, Ar-CH₃), 1.20 (t, 3H, CH₃) | [M]⁺: 338.3 (calc. 338.19) | [8] |

| 8f | 13.13 (s, 1H, NH), 8.09 (d, 2H, Ar-H), 7.74 (t, 2H, Ar-H), 7.44–6.99 (m, 2H, Ar-H), 1.03 (t, 3H, CH₃) | [M]⁺: 402.2 (calc. 402.08) | [8] |

| 2n | 12.40 (s, 1H), 8.54 (s, 1H), 7.20-7.50 (m, 4H), 4.24 (s, 2H), 3.76 (s, 3H), 3.59 (s, 3H) | [M+1]⁺: 303 | [10] |

Conclusion

The synthesis of novel this compound derivatives is a dynamic area of research, driven by the significant therapeutic potential of this chemical class. The synthetic strategies outlined in this guide, primarily building from either 2-aminobenzimidazole or o-phenylenediamine, offer versatile and efficient routes to a wide array of functionalized molecules. The provided protocols and tabulated data serve as a valuable resource for researchers engaged in the design, synthesis, and development of next-generation benzimidazole-based therapeutic agents.

References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1hbenzimidazol- 1-yl]-acetamide Derivatives as Anthelmintic - ProQuest [proquest.com]

- 8. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1H-Benzimidazole-2-acetamide: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-2-acetamide and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and pharmacological applications of this scaffold, with a focus on its antimicrobial, anthelmintic, antioxidant, and anticancer properties. Detailed experimental protocols for synthesis and key biological assays are presented, alongside a compilation of quantitative activity data. Furthermore, this guide explores the potential mechanisms of action, including the inhibition of tubulin polymerization, epidermal growth factor receptor (EGFR), and topoisomerase enzymes, supported by illustrative signaling pathway diagrams.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, is a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring purines. This structural feature allows benzimidazole-based compounds to interact with various biopolymers, leading to a wide range of biological activities.[1] The acetamide moiety attached at the 2-position of the benzimidazole ring has been shown to be a key contributor to the diverse pharmacological profile of these molecules. This guide focuses on the parent compound, this compound, and its derivatives, providing a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties

The fundamental properties of the benzimidazole core contribute significantly to the biological activity of its derivatives.

| Property | Value | Reference |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)acetamide | [2] |

| Molecular Formula | C₉H₉N₃O | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| CAS Number | 1823-58-1 | N/A |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A general and adaptable synthetic protocol is outlined below.

General Synthetic Protocol

A common route for the synthesis of 2-substituted benzimidazole acetamides involves the initial protection of 2-aminobenzimidazole, followed by acylation and subsequent deprotection or further modification.[3]

Step 1: Protection of 2-Aminobenzimidazole

-

2-Aminobenzimidazole is reacted with p-toluenesulfonyl chloride (p-TsCl) in an acetonitrile/water mixture to protect the amino group.[3]

Step 2: Preparation of the Acetamide Intermediate

-

The protected 2-aminobenzimidazole is then reacted with chloroacetyl chloride in anhydrous dichloromethane at 0°C.[3] The reaction mixture is stirred for 15 minutes at 0°C and then for 1 hour at room temperature.[3] This yields the crude 2-chloro-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide.[3]

Step 3: Nucleophilic Substitution and Deprotection (for derivatives)

-

For the synthesis of N-substituted derivatives, the chloroacetamide intermediate is reacted with various primary or secondary amines in the presence of a base like triethylamine and a catalyst such as potassium iodide in a solvent like dimethylformamide (DMF).[3] The reaction is typically stirred at room temperature for several hours.[3]

-

The final step often involves the removal of the protecting group to yield the desired benzimidazole acetamide derivative.

Example Experimental Protocol: Synthesis of Benzimidazole Acetamide Derivatives

The following protocol is a representative example for the synthesis of N-substituted 2-amino benzimidazole acetamide derivatives.[3]

-

Protection: 2-aminobenzimidazole is protected using para-toluene sulfonyl chloride (p-TsCl) in an acetonitrile/water mixture.[3]

-

Acetamide Formation: The protected compound is reacted with chloroacetyl chloride in anhydrous dichloromethane (30 mL) at 0 °C. The mixture is stirred for 15 minutes at 0 °C and then for 1 hour at room temperature to yield crude 2-chloro-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide, which is purified by recrystallization from ethanol.[3]

-

Substitution: Equimolar ratios of the intermediate product, triethylamine, potassium iodide, and the desired substituted amine are stirred in dimethylformamide (30 mL) at room temperature for 5 hours.[3]

-

Work-up and Purification: The reaction completion is monitored by TLC. The mixture is then extracted with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator. The final compound is purified by silica gel column chromatography.[3]

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a wide array of biological activities. This section summarizes the key findings and presents the quantitative data in tabular format.

Antimicrobial Activity

Benzimidazole acetamide derivatives have shown significant activity against a range of bacterial and fungal strains.[4][5]

Table 1: Antimicrobial Activity of Benzimidazole Acetamide Derivatives (MIC in µg/mL)

| Compound | Pseudomonas aeruginosa | Candida krusei | Fusarium solani | Reference |

| 2b-2g | 125 | - | - | [4][5] |

| 2p, 2s, 2t, 2u | - | 125 | - | [4][5] |

| 2s, 2u | - | - | 125 | [5] |

| Streptomycin | 125 | - | - | [4][5] |

| Ketoconazole | - | 62.5 | 62.5 | [5] |

Experimental Protocol: In Vitro Antimicrobial Activity (Tube Dilution Method) [4][5]

-

Microorganisms: A panel of pathogenic bacteria and fungi are used.

-

Culture Medium: Mueller-Hinton broth is used for bacteria and Sabouraud Dextrose broth for fungi.

-

Compound Preparation: The synthesized compounds are dissolved in a suitable solvent like DMSO to prepare stock solutions.

-

Serial Dilution: Serial dilutions of the compounds are prepared in the respective culture media in test tubes.

-

Inoculation: A standardized inoculum of the test microorganism is added to each tube.

-

Incubation: The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anthelmintic Activity

Benzimidazole derivatives are well-known for their anthelmintic properties.[6]

Table 2: Anthelmintic Activity of Benzimidazole Hydrazone Derivatives against Trichinella spiralis (Larvicidal Effect %) [7]

| Compound | Concentration (µg/mL) | 24h | 48h |

| 5a | 100 | 90% | - |

| 5c | 100 | 95% | - |

| Albendazole | 100 | <90% | - |

| Ivermectin | 100 | <90% | - |

Experimental Protocol: In Vitro Anthelmintic Activity [8]

-

Test Organism: Adult Indian earthworms (Pheretima posthuma) are commonly used due to their anatomical and physiological resemblance to intestinal roundworms.

-

Compound Preparation: The test compounds are prepared in various concentrations using a suitable vehicle (e.g., 1% CMC).

-

Procedure: Groups of earthworms are placed in petri dishes containing the test solutions.

-

Observation: The time taken for paralysis (no movement when shaken) and death (no movement when dipped in warm water) is recorded.

-

Standard: A standard anthelmintic drug like piperazine citrate is used as a positive control.

Antioxidant Activity

Several benzimidazole derivatives have been evaluated for their ability to scavenge free radicals.[9][10]

Table 3: Antioxidant Activity of Benzimidazole Derivatives (Lipid Peroxidation Inhibition %) [9][10]

| Compound | Concentration | LPO Inhibition (%) |

| 3 | 10⁻³ M | 57% |

| 2, 4, 5, 9, 12 | 10⁻³ M | 31-45% |

| BHT (Standard) | 10⁻³ M | 65% |

Experimental Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

-

DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Compound Solutions: The test compounds are dissolved in a suitable solvent to prepare solutions of different concentrations.

-

Reaction: The compound solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test solution with that of a control (DPPH solution without the test compound). A standard antioxidant like Butylated Hydroxytoluene (BHT) is used for comparison.

Anticancer Activity

Benzimidazole acetamide derivatives have shown promising cytotoxic effects against various cancer cell lines.[11][12][13]

Table 4: Anticancer Activity of Benzimidazole Derivatives (IC₅₀ in µM)

| Compound | HCT116 | MGC-803 | PC-3 | MCF-7 | MDA-MB-231 | HepG2 | A549 | Reference |

| 46 | 0.00005 (µM mL⁻¹) | - | - | - | - | - | - | [11] |

| 47 | 0.00012 (µM mL⁻¹) | - | - | - | - | - | - | [11] |

| 10 | - | 1.02-5.40 | 1.02-5.40 | 1.02-5.40 | - | - | - | [12] |

| 18 | - | - | - | 1.3 | 0.94 | - | 0.63 | [12] |

| 32 | 3.87-8.34 | - | - | 3.87-8.34 | - | 3.87-8.34 | - | [12] |

| 2a | - | - | - | - | 165.02 (Cytotoxicity) | - | - | [13] |

| 5-FU (Standard) | - | 6.82-18.42 | 6.82-18.42 | 6.82-18.42 | 0.79 | - | 1.69 | [12] |

| Doxorubicin (Standard) | 4.17-5.57 | - | - | 4.17-5.57 | - | 4.17-5.57 | - | [12] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [12]

-

Cell Lines: A panel of human cancer cell lines are used.

-

Cell Culture: Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent like DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Mechanisms of Action and Signaling Pathways

While specific signaling pathway data for this compound is limited, the broader class of benzimidazole derivatives has been studied extensively, revealing several key mechanisms of action. It is plausible that the parent acetamide compound shares these mechanisms.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anthelmintic and anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[14][15][16][17][18] By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as cancer cells and parasites.[6]

Caption: Inhibition of Tubulin Polymerization by Benzimidazole Acetamide.

EGFR Kinase Inhibition

Several benzimidazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[19][20][21][22][23] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to the inhibition of cancer cell growth and survival.

Caption: EGFR Signaling Pathway Inhibition.

Topoisomerase Inhibition

Certain benzimidazole derivatives act as topoisomerase inhibitors, interfering with the function of enzymes that are critical for DNA replication, transcription, and repair.[24][25][26][27] Topoisomerases relieve torsional stress in DNA by creating transient breaks in the DNA backbone. Benzimidazole-based inhibitors can stabilize the covalent complex between the topoisomerase and the DNA, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.

Caption: Topoisomerase Inhibition Leading to Apoptosis.

Conclusion

This compound and its derivatives constitute a promising class of compounds with significant therapeutic potential. Their broad spectrum of biological activities, including antimicrobial, anthelmintic, antioxidant, and anticancer effects, makes them attractive scaffolds for further drug development. The mechanisms of action, primarily involving the inhibition of key cellular targets like tubulin, EGFR, and topoisomerases, provide a solid foundation for rational drug design and optimization. The detailed synthetic protocols and quantitative activity data presented in this guide offer a valuable resource for researchers aiming to explore and expand the therapeutic applications of this versatile chemical entity. Further investigations into the specific signaling pathways modulated by this compound are warranted to fully elucidate its pharmacological profile and accelerate its translation into clinical practice.

References

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(1H-benzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide | C17H14N4O | CID 2125826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. turkjps.org [turkjps.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hygeiajournal.com [hygeiajournal.com]

- 9. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

1H-Benzimidazole-2-acetamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-Benzimidazole-2-acetamide, a heterocyclic organic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are foundational in the development of numerous therapeutic agents due to their versatile biological activities. This document outlines the core physicochemical properties, experimental protocols for synthesis and analysis, and explores the potential biological significance of this compound.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉N₃O | [1][2] |

| Molecular Weight | 175.191 g/mol | [1] |

| Monoisotopic Mass | 175.074561919 Da | [2] |

| CAS Number | 60792-56-5 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of benzimidazole derivatives are crucial for reproducibility and further investigation. The following sections provide generalized protocols that can be adapted for this compound.

Synthesis of this compound

The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. The following is a representative protocol for the synthesis of benzimidazole acetamide derivatives.

General Procedure:

A common method for synthesizing benzimidazole derivatives involves a multi-step process.[3] Initially, a starting material like 2-aminobenzimidazole may be protected.[3] Subsequently, an acetamide group is introduced using a reagent such as chloroacetyl chloride.[3] The final step often involves a reaction with a substituted amine to yield the desired benzimidazole acetamide derivative.[3]

Another approach involves the condensation reaction between o-phenylenediamine and a carboxylic acid derivative.[4] For the synthesis of this compound, a plausible route would involve the reaction of o-phenylenediamine with a malonic acid derivative followed by amidation.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

Method Details:

A reverse-phase HPLC method can be employed for the analysis of this compound.[1] The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid.[1] For applications compatible with mass spectrometry (MS), formic acid is used in place of phosphoric acid.[1] This method is scalable and can be adapted for preparative separation to isolate impurities.[1]

Biological Significance and Potential Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] While the specific signaling pathways modulated by this compound are a subject for further research, derivatives of the benzimidazole scaffold have been shown to interact with various biological targets.

For instance, some benzimidazole derivatives act as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, thereby exhibiting cytotoxic effects on cancer cells.[8] Others have been found to inhibit H+/K+-ATPase, leading to intracellular acidification and inhibition of T cell proliferation, suggesting potential immunomodulatory applications.[9]

The diagram below illustrates a conceptual workflow for screening the biological activity of a novel benzimidazole compound.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a benzimidazole derivative with anticancer properties, leading to the inhibition of cell proliferation.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. banglajol.info [banglajol.info]

- 5. isca.me [isca.me]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GCRIS [gcris.pau.edu.tr]

- 9. mdpi.com [mdpi.com]

physical and chemical properties of 1H-Benzimidazole-2-acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1H-Benzimidazole-2-acetamide, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its known physicochemical characteristics, provides detailed experimental protocols for its analysis, and explores its potential biological activities, including relevant signaling pathways.

Core Physicochemical Properties

This compound, with the chemical formula C₉H₉N₃O, is a derivative of benzimidazole, a key pharmacophore in numerous therapeutic agents.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source/Note |

| IUPAC Name | 2-(1H-Benzimidazol-2-yl)acetamide | SIELC Technologies[2] |

| CAS Number | 60792-56-5 | SIELC Technologies[2] |

| Molecular Formula | C₉H₉N₃O | SIELC Technologies[2] |

| Molecular Weight | 175.191 g/mol | SIELC Technologies[2] |

| LogP | -0.0345 | SIELC Technologies[2] |

| Melting Point | Not explicitly reported for this specific compound, but related benzimidazole derivatives exhibit a wide range of melting points. For example, 2-aryl benzimidazoles can have melting points from 236-238°C.[3] | |

| Boiling Point | Data not available. | |

| Solubility | Data not available for this specific compound. Benzimidazole itself is soluble in alcohol and aqueous acids.[4] | |

| pKa | Data not available for this specific compound. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a benzimidazole derivative typically shows signals for the aromatic protons of the benzene ring between δ 7.0 and 8.0 ppm. The N-H proton of the imidazole ring is often observed as a broad singlet in the downfield region, typically between δ 12.0 and 13.0 ppm in DMSO-d₆. The protons of the acetamide group (-CH₂-C(O)NH₂) would be expected to appear as singlets or multiplets in the aliphatic region of the spectrum.[3][5]

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons of the benzimidazole ring, typically in the range of δ 110-150 ppm. The carbonyl carbon of the acetamide group would appear further downfield, generally above δ 170 ppm.[3][5]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch (imidazole): A broad band around 3100-3400 cm⁻¹

-

N-H stretch (amide): Two bands in the region of 3100-3500 cm⁻¹ for a primary amide.

-

C=O stretch (amide): A strong absorption band around 1650-1690 cm⁻¹.

-

C=N and C=C stretch (aromatic rings): Absorptions in the 1450-1600 cm⁻¹ region.[3]

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern would likely involve the loss of the acetamide side chain and fragmentation of the benzimidazole ring. Common fragments for benzimidazoles include the loss of HCN.[6]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not explicitly available, a general method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

General Synthesis of 2-Substituted Benzimidazoles:

This protocol describes a common method for synthesizing benzimidazole derivatives.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine and a suitable malonic acid derivative (e.g., malonamide or ethyl cyanoacetate) in a high-boiling solvent or in the presence of a condensing agent like polyphosphoric acid.

-

Reaction Conditions: Heat the mixture at an elevated temperature (typically 100-150 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an acidic medium was used, carefully neutralize it with a base such as sodium bicarbonate solution.

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have shown promise as anticancer, anthelmintic, and anti-inflammatory agents.

Anticancer Activity:

Many benzimidazole derivatives exhibit anticancer properties through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Some benzimidazoles bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[7][8]

-

Topoisomerase Inhibition: Certain benzimidazole derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and cell death.[1][9]

Caption: Potential anticancer mechanisms of benzimidazole derivatives.

Experimental Protocols for Biological Assays:

-

Tubulin Polymerization Assay: The effect of a compound on tubulin polymerization can be assessed using a commercially available kit. The assay measures the change in absorbance at 340 nm, which corresponds to the polymerization of tubulin into microtubules. Nocodazole and paclitaxel are typically used as reference compounds for inhibition and promotion of polymerization, respectively.[7]

-

Topoisomerase I Inhibition Assay: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I. The different DNA topoisomers are then separated by agarose gel electrophoresis. Camptothecin is a well-known topoisomerase I inhibitor used as a positive control.[1]

This technical guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its physicochemical properties and biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. rsc.org [rsc.org]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. scispace.com [scispace.com]

- 7. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Genesis and Ascendancy of Benzimidazoles: A Technical Guide to a Privileged Scaffold

A comprehensive exploration of the discovery, historical evolution, and seminal synthetic methodologies of benzimidazole derivatives, offering a technical deep-dive for researchers, scientists, and drug development professionals.

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure" in drug discovery.[1] This guide provides an in-depth technical overview of the discovery and history of benzimidazole derivatives, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental foundations upon which this critical class of compounds is built.

The Dawn of Benzimidazole Chemistry: Early Syntheses

The history of benzimidazole traces back to the late 19th century. The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872, who prepared 2,5-dimethyl-1H-benzo[d]imidazole through the reduction of 2-nitro-4-methylacetanilide followed by a ring-closure reaction.[4] A few years later, the parent benzimidazole was synthesized by the condensation of o-phenylenediamine with formic acid.[5][6] This fundamental reaction, known as the Phillips-Ladenburg synthesis, remains a cornerstone of benzimidazole chemistry.

A generalized workflow for the synthesis of benzimidazole derivatives, reflecting both classical and modern approaches, is depicted below.

Caption: Generalized workflow for the synthesis and evaluation of benzimidazole derivatives.

The Rise of a Therapeutic Powerhouse: A Historical Timeline

The biological significance of benzimidazoles began to be unveiled in the mid-20th century. A pivotal moment was the discovery of the benzimidazole nucleus within the structure of vitamin B12.[5] This finding spurred intensive research into the pharmacological potential of this scaffold.

| Year | Key Discovery/Milestone | Significance |

| 1872 | First synthesis of a benzimidazole derivative (2,5-dimethyl-1H-benzo[d]imidazole) by Hoebrecker.[4] | Marks the beginning of benzimidazole chemistry. |

| 1944 | Woolley and colleagues publish on the antibacterial properties of benzimidazoles, noting their structural similarity to purines.[7] | First report on the biological activity of benzimidazoles, opening the door for their investigation as therapeutic agents. |

| 1950s | Discovery of the benzimidazole moiety in the structure of Vitamin B12.[5] | Highlights the natural occurrence and biological importance of the benzimidazole scaffold. |

| 1961 | Introduction of Thiabendazole, the first benzimidazole anthelmintic.[7] | Revolutionized the treatment of parasitic worm infections in both veterinary and human medicine. |

| 1970s | Development of second-generation anthelmintics like Mebendazole and Albendazole. | Offered broader spectrum of activity and improved efficacy. |

| 1980s | Launch of Omeprazole, the first proton pump inhibitor (PPI) for treating acid-related disorders. | A blockbuster drug that transformed the management of peptic ulcers and GERD. |

| 1990s-Present | Expansion into diverse therapeutic areas including antihistamines (e.g., Astemizole), antihypertensives (e.g., Telmisartan), and anticancer agents.[1][7][8] | Demonstrates the remarkable versatility of the benzimidazole scaffold in modern drug discovery. |

Key Therapeutic Classes and their Mechanisms of Action

The broad therapeutic utility of benzimidazole derivatives stems from their ability to be readily functionalized at various positions, leading to compounds with diverse pharmacological profiles.

Anthelmintics

The discovery of thiabendazole in 1961 marked the beginning of the benzimidazole era in parasitology.[7] Benzimidazole anthelmintics, including albendazole, mebendazole, and fenbendazole, exert their effect by binding to β-tubulin, a key protein component of microtubules in parasitic worms.[5] This binding inhibits microtubule polymerization, disrupting essential cellular processes such as cell division, motility, and nutrient uptake, ultimately leading to the parasite's death. The selective toxicity of these drugs arises from their higher affinity for parasitic β-tubulin compared to the mammalian homologue.

The signaling pathway affected by benzimidazole anthelmintics is illustrated below.

Caption: Mechanism of action of benzimidazole anthelmintics.

Proton Pump Inhibitors (PPIs)

The development of omeprazole revolutionized the treatment of acid-peptic disorders. Benzimidazole-based PPIs, such as lansoprazole and pantoprazole, are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form covalently binds to the H+/K+ ATPase (proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.

Anticancer Agents

More recently, benzimidazole derivatives have emerged as promising anticancer agents. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Some derivatives have been shown to inhibit kinases such as VEGFR, EGFR, and BRAF, while others induce apoptosis or disrupt microtubule dynamics in cancer cells.

Seminal Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis of key benzimidazole derivatives, reflecting common laboratory practices.

Synthesis of 2-Phenyl-1H-benzimidazole

This protocol is a classic example of the Phillips-Ladenburg synthesis.

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ethanol (20 mL)

-

Ammonium chloride (0.53 g, 10 mmol) as a catalyst

Procedure:

-

A mixture of o-phenylenediamine (10 mmol) and benzaldehyde (10 mmol) is prepared in ethanol (20 mL) in a round-bottom flask.[9]

-

Ammonium chloride (10 mmol) is added to the mixture as a catalyst.[9]

-

The reaction mixture is refluxed for 4-6 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).[9]

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is filtered, washed with cold ethanol, and dried under vacuum.

-

The crude product is recrystallized from ethanol to afford pure 2-phenyl-1H-benzimidazole.

Synthesis of a 2-Arylsubstituted Benzimidazole using p-Toluenesulfonic Acid

This method demonstrates the use of an acid catalyst for the condensation reaction.

Materials:

-

o-Phenylenediamine (1 mmol)

-

Substituted aromatic aldehyde (1.1 mmol)

-

Ethanol (20 mL)

-

p-Toluenesulfonic acid (p-TsOH) (1 mmol)

Procedure:

-

o-Phenylenediamine (1 mmol) and the substituted aromatic aldehyde (1.1 mmol) are dissolved in ethanol (20 mL).[10]

-

p-Toluenesulfonic acid (1 mmol) is added to the solution.[10]

-

The mixture is refluxed for 6-8 hours, with the reaction monitored by TLC.[10]

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is then recrystallized from isopropyl alcohol to yield the pure 2-arylsubstituted benzimidazole.[10]

Quantitative Data on Biological Activity

The following table summarizes the biological activity of selected benzimidazole derivatives across different therapeutic areas.

| Compound | Target/Activity | IC50/MIC | Reference |

| Albendazole | Anthelmintic (inhibits tubulin polymerization) | Varies by parasite | [5] |

| Mebendazole | Anthelmintic (inhibits tubulin polymerization) | Varies by parasite | [7] |

| Omeprazole | Proton Pump Inhibitor | ~5 µM (for H+/K+ ATPase) | N/A |

| Astemizole | Antihistamine (H1 receptor antagonist) | ~2-8 nM | [7] |

| Telmisartan | Antihypertensive (Angiotensin II receptor blocker) | ~1.5-3 nM | [7] |

| 5e (2-(((4-(cyclohexylmethoxy)-1H-benzo[d]imidazol-2-yl)methyl)amino)butan-1-ol) | Interleukin-5 Inhibitor | 3.5 µM | [11] |

| 5k (3-cyclohexyl-2-(((4-(cyclohexylmethoxy)-1H-benzo[d]imidazol-2-yl)methyl)amino) propan-1-ol) | Interleukin-5 Inhibitor | 5.0 µM | [11] |

Conclusion

From its humble beginnings in the 19th-century laboratory to its current status as a privileged scaffold in drug discovery, the journey of benzimidazole is a testament to the power of heterocyclic chemistry. The structural simplicity of the benzimidazole nucleus, coupled with its amenability to chemical modification, has given rise to a vast and diverse family of derivatives with profound impacts on human and animal health. The continued exploration of this remarkable scaffold promises to yield new therapeutic agents for a wide range of diseases, further solidifying the legacy of benzimidazole in the annals of medicinal chemistry.

References

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole - Wikipedia [en.wikipedia.org]

- 6. isca.me [isca.me]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fundamental Chemistry of the Benzimidazole Ring System: A Technical Guide for Researchers

Abstract

The benzimidazole ring system, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole, represents a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties, including its amphoteric nature and capacity for diverse intermolecular interactions, have established it as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the fundamental chemistry of the benzimidazole nucleus, encompassing its structural characteristics, physicochemical properties, reactivity, and core synthetic methodologies. Detailed experimental protocols for key synthetic transformations are provided, alongside a summary of quantitative data to aid in rational drug design. Furthermore, this guide visualizes key signaling pathways modulated by prominent benzimidazole-based drugs and outlines a typical experimental workflow for the synthesis and characterization of novel derivatives, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole is a heterocyclic aromatic organic compound that has garnered immense interest due to its presence in a wide array of biologically active molecules.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[4][5] This has resulted in the development of numerous FDA-approved drugs for diverse therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and anticancer therapies.[1][6][7] The versatility of the benzimidazole core, which allows for substitution at multiple positions, provides a rich platform for the design of novel therapeutic agents with tailored properties.[4]

Structural and Physicochemical Properties

The benzimidazole molecule consists of a benzene ring fused to the 4- and 5-positions of an imidazole ring.[3] This fusion results in a planar, aromatic system with 10 π-electrons. The presence of two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N3), imparts unique properties to the ring system.

Amphoteric Nature

Benzimidazole exhibits amphoteric properties, functioning as both a weak acid and a weak base.[2] The N-H proton can be removed by a strong base, while the pyridine-like nitrogen can be protonated by an acid. This behavior is critical for its interaction with biological targets and influences its solubility and pharmacokinetic profile.

Quantitative Physicochemical Data

A summary of key physicochemical data for the parent benzimidazole and selected derivatives is presented in the tables below for comparative analysis.

Table 1: Physicochemical Properties of Benzimidazole

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂ | [8] |

| Molar Mass | 118.14 g/mol | [8] |

| Melting Point | 170-172 °C | [8] |

| Boiling Point | >360 °C | [8] |

| pKa (conjugate acid) | ~5.3 | [8] |

| pKa (N-H acidity) | ~12.8-13.2 | [2] |

| Solubility | Soluble in alcohol, hot water; sparingly soluble in ether. | [8] |

Table 2: pKa Values of Selected Benzimidazole Derivatives

| Compound | pKa (conjugate acid) | Reference(s) |

| Benzimidazole | 5.3 | [8] |

| 2-Methylbenzimidazole | 6.2 | [9] |

| 2-Phenylbenzimidazole | 5.2 | [9] |

| 5-Nitrobenzimidazole | 3.5 | [9] |

| Albendazole | 4.3 (approx.) | [10] |

| Thiabendazole | 4.7 (approx.) | [10] |

Table 3: Selected Bond Lengths and Angles for Benzimidazole (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Reference(s) |

| N1-C2 | 1.377 | C7a-N1-C2 | 104.9 | [11] |

| C2-N3 | 1.304 | N1-C2-N3 | 113.4 | [11] |

| N3-C7a | 1.385 | C2-N3-C7a | 106.8 | [11] |

| C4-C5 | 1.390 (avg.) | N1-C7a-C4 | 130.0 (avg.) | [11] |

| C5-C6 | 1.390 (avg.) | C4-C5-C6 | 120.0 (avg.) | [11] |

| C6-C7 | 1.390 (avg.) | C5-C6-C7 | 120.0 (avg.) | [11] |

Note: Experimental values may vary slightly depending on the crystal structure and substituent effects.

Spectroscopic Properties

The spectroscopic characteristics of benzimidazoles are well-defined and essential for their identification and structural elucidation.

Table 4: Spectroscopic Data for Benzimidazole

| Spectroscopy | Key Features and Wavenumbers/Chemical Shifts | Reference(s) |

| IR (cm⁻¹) | ~3112-3223 (N-H stretch), 1620-1680 (C=N stretch), 1410-1475 (aromatic C=C stretch) | [12][13][14][15] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.43 (s, 1H, NH), ~8.19 (s, 1H, C2-H), ~7.57 (m, 2H, C4-H & C7-H), ~7.17 (m, 2H, C5-H & C6-H) | [12][16] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~141.9, ~138.1, ~121.6, ~115.4 | [12][17] |

Reactivity of the Benzimidazole Ring System

The benzimidazole ring is generally stable due to its aromaticity. However, it undergoes a variety of chemical reactions, which are crucial for the synthesis of its derivatives.

-

N-Substitution: The N-H proton is acidic and can be readily removed by a base, followed by alkylation, acylation, or arylation to yield N1-substituted benzimidazoles.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. These reactions typically occur at the 4-, 5-, 6-, and 7-positions, with the exact position depending on the existing substituents and reaction conditions.

-

Reactions at C2: The C2 carbon is electron-deficient and can be susceptible to nucleophilic attack, particularly in N-substituted benzimidazolium salts. It can also be deprotonated with strong bases to form a nucleophilic carbene.

Core Synthetic Methodologies

The synthesis of the benzimidazole core is a well-established area of organic chemistry, with several reliable methods available.

Phillips-Ladenburg Synthesis

This is a classical method that involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, anhydride, or nitrile) under acidic conditions, typically with heating.[2][18]

Weidenhagen Synthesis

Another common method is the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation step to form the aromatic benzimidazole ring.[3]

Modern Synthetic Approaches

To improve reaction efficiency, reduce reaction times, and employ more environmentally friendly conditions, modern techniques such as microwave-assisted synthesis have been developed and are now widely used.[19][20][21][22][23]

Detailed Experimental Protocols

The following are representative, detailed protocols for the synthesis of benzimidazole derivatives.

Protocol 1: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole

-

Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (5.4 g, 0.05 mol) and glacial acetic acid (3.0 g, 0.05 mol).

-

Reaction Conditions: Add 4M hydrochloric acid (10 mL) to the mixture. Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 2 hours.

-

Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it by the dropwise addition of 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.

-

Isolation and Purification: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with ice-cold water. Recrystallize the crude product from hot water to obtain pure 2-methylbenzimidazole as white crystals.

Protocol 2: Weidenhagen Synthesis of 2-Phenylbenzimidazole

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in methanol (100 mL). Add benzaldehyde (10.6 g, 0.1 mol) to this solution.

-

Reaction Conditions: Stir the mixture at room temperature for 30 minutes. Then, add a solution of copper(II) acetate (20.0 g, 0.1 mol) in water (50 mL). Heat the mixture to reflux for 3 hours.

-

Work-up: Cool the reaction mixture and pour it into a beaker of ice water (500 mL). A precipitate will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. Purify the product by recrystallization from ethanol to yield 2-phenylbenzimidazole.

Protocol 3: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles

-

Reaction Setup: In a microwave-safe reaction vessel, place o-phenylenediamine (0.01 mol), an aromatic carboxylic acid (0.01 mol), and water (15 mL). Add ethyl acetate (0.0025 mol) as a catalyst.[21]

-

Reaction Conditions: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a power of 765 W (90% power) for 5-10 minutes.[21] Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Make the solution just alkaline by the slow addition of 10% sodium hydroxide solution.[21]

-

Isolation and Purification: The product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from absolute ethanol.[21]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application and study of benzimidazoles.

Signaling Pathway: Mechanism of Action of Omeprazole

Caption: Mechanism of Omeprazole as a Proton Pump Inhibitor.

Signaling Pathway: Mechanism of Action of Albendazole

Caption: Mechanism of Albendazole targeting parasite tubulin.

Experimental Workflow: Synthesis and Characterization of a Novel Benzimidazole Derivative

Caption: Workflow for novel benzimidazole synthesis and analysis.

Conclusion and Future Perspectives

The benzimidazole ring system continues to be a fertile ground for chemical and pharmacological research. Its robust and versatile chemistry allows for the generation of vast libraries of compounds for biological screening. The fundamental principles outlined in this guide—from its intrinsic physicochemical properties to established and modern synthetic protocols—provide a solid foundation for researchers aiming to innovate in this field. Future efforts will likely focus on the development of more sustainable and efficient synthetic methods, the exploration of novel biological targets, and the rational design of next-generation benzimidazole-based therapeutics with enhanced potency and selectivity. The continued investigation into the mechanisms of action of these compounds will be paramount in translating their therapeutic potential into clinical success.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and characterization of novel benzimidazole derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. 455. The infrared spectra of some simple benzimidazoles (1961) | K. J. Morgan | 55 Citations [scispace.com]

- 15. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]

- 17. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. sciforum.net [sciforum.net]

- 22. asianpubs.org [asianpubs.org]

- 23. preprints.org [preprints.org]

Exploring the Pharmacophore of 1H-Benzimidazole-2-acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzimidazole-2-acetamide scaffold is a significant pharmacophore in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] This technical guide provides an in-depth analysis of its core structural features, summarizing key structure-activity relationships (SAR), presenting quantitative biological data, detailing relevant experimental protocols, and visualizing essential molecular interactions and experimental workflows. The benzimidazole core, a fusion of benzene and imidazole rings, is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[2][3]

Core Pharmacophoric Features

The biological activity of this compound derivatives is intrinsically linked to the substitutions at various positions of the benzimidazole ring and the acetamide side chain. Analysis of numerous studies reveals a consensus pharmacophore model characterized by several key features:

-

The Benzimidazole Core: This bicyclic system is fundamental for interacting with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.[4] It serves as a rigid scaffold to orient the substituents in a defined three-dimensional space.

-

The N1-H of the Imidazole Ring: The hydrogen atom on the N1 position can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a receptor's binding site.

-

The C2-Acetamide Linker: The acetamide group at the C2-position provides a key point for substitution and influences the molecule's overall polarity and conformational flexibility. The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.

-

Substitutions on the Benzene Ring: Modifications on the benzene portion of the benzimidazole core can modulate lipophilicity, electronic properties, and steric bulk, thereby affecting potency and selectivity.

-

Substitutions on the Acetamide Moiety: The terminal part of the acetamide side chain is a critical area for modification to explore interactions with specific sub-pockets of a target protein.

A general pharmacophore hypothesis for benzimidazole derivatives often includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for benzimidazole-based FXR agonists was identified as HHHRR, consisting of three hydrophobic features and two aromatic rings.[5][6] Similarly, a model for DHFR inhibitors included two hydrogen bond acceptors, a hydrophobic aliphatic feature, and an aromatic ring.[7]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize quantitative data from various studies on benzimidazole derivatives, highlighting the impact of different substitutions on their biological activity.

Table 1: Antioxidant and Cytotoxic Activities of 2-Substituted 1H-Benzimidazole Derivatives

| Compound | R-Group at C2 | Antioxidant Activity (IC50, µg/mL) | Cytotoxic Activity (LC50, µg/mL) | Reference |

| 1 | -CH3 | 144.84 | 0.42 | [8] |

| 2 | -CH2OH | 400.42 | - | [8] |

| Standard | BHT | 51.56 | - | [8] |

| Standard | Vincristine Sulphate | - | 0.544 | [8] |

Table 2: In Vitro Anthelmintic Activity of 1H-Benzimidazole-2-yl Hydrazones against T. spiralis

| Compound | Substitution on Phenyl Ring of Hydrazone | % Larvicidal Effect (50 µg/mL, 24h) | % Larvicidal Effect (100 µg/mL, 24h) | Reference |

| 5a | 2-OH | - | 90 | [9] |

| 5b | 2,3-diOH | 100 | 100 | [9] |

| 5c | 2,4-diOH | - | 95 | [9] |

| 5d | 3,4-diOH | 100 | 100 | [9] |

| 5l | 3-OH, 4-OCH3 | 85 | - | [9] |

| Standard | Albendazole | < 50 | < 50 | [9] |

| Standard | Ivermectin | < 50 | < 50 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of 2-Substituted Benzimidazole Derivatives

A common method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10][11]

-